7-Fluoro-2-methoxy-3H-phenothiazin-3-one
Description
7-Fluoro-2-methoxy-3H-phenothiazin-3-one is a heterocyclic compound featuring a phenothiazinone core (a tricyclic system with sulfur at position 10) substituted with a fluorine atom at position 7 and a methoxy group at position 2. Its molecular formula is C₁₂H₇FNO₂S, with a molecular weight of 248.25 g/mol. Phenothiazinone derivatives are historically associated with diverse biological activities, including antimicrobial and antipsychotic properties, though specific data for this compound remain unexplored in the provided evidence .
Properties
CAS No. |
78874-92-7 |
|---|---|
Molecular Formula |
C13H8FNO2S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
7-fluoro-2-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H8FNO2S/c1-17-11-5-9-13(6-10(11)16)18-12-4-7(14)2-3-8(12)15-9/h2-6H,1H3 |
InChI Key |
ARZVWEPOZCJGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C(C=C3)F)SC2=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 7-Fluoro-2-methoxy-3H-phenothiazin-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and blue LED lamps are used for photochemical oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Sulfoxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction processes.
Substituted Phenothiazines: Produced via halogen substitution reactions.
Scientific Research Applications
7-Fluoro-2-methoxy-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one involves its interaction with various molecular targets:
Photocatalysis: Acts as a photocatalyst in the oxidation of sulfides to sulfoxides, using molecular oxygen as the oxidant and blue LED light as the energy source.
Biological Activity: Its biological effects are mediated through interactions with cellular enzymes and receptors, leading to antiviral, antibacterial, and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural differences and key properties of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one and related compounds:
Key Observations
Core Structure Influence: Phenothiazinone (sulfur-containing core) vs. Halogenated derivatives (e.g., 1,9-dibromo-2,7-dichloro analog) exhibit higher molecular weights and lipophilicity, which may influence binding to hydrophobic targets .
Methoxy (2-position): Electron-donating group that may increase solubility and modulate pharmacokinetics compared to hydroxyl or halogen substituents . Nitrofuran (): Enables selective fluorescence activation via nitroreductase, demonstrating how substituents can tailor compounds for diagnostic applications .
Biological Relevance: Phenoxazinone derivatives (e.g., ) are utilized as fluorescent probes due to their redox-active cores, while phenothiazinones are less explored in this context.
Data Table: Substituent Impact on Properties
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